N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide
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Description
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide, also known as MPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPH is a hydrazide derivative that is synthesized through a simple and efficient method.
Scientific Research Applications
- Application : Researchers have investigated the degradation of 4-MBC using UV-activated persulfate. This process effectively removes 4-MBC from aquatic environments, with a pseudo-first-order rate constant. The degradation pathways involve hydroxylation and demethylation, leading to transformation byproducts. However, it’s essential to consider the potential toxicity of these degradation products .
- Application : The synthesis of metal complexes (Mn, Cu, Ni) with the Schiff base derived from 4-MBC has been explored. These complexes exhibit interesting biological activities and can serve as potential therapeutic agents .
UV Filter and Photodegradation Studies
Metal Complexes and Biological Activities
properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-13-7-9-14(10-8-13)11-17-18-16(19)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLJVYIOCEPHZ-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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